molecular formula C15H11N5OS B2766492 N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1207009-42-4

N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2766492
CAS No.: 1207009-42-4
M. Wt: 309.35
InChI Key: UOAHBFSEEQYWRP-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole moiety, which is known for its electron-accepting properties, and an imidazo[1,2-a]pyridine core, which contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[c][1,2,5]thiadiazole core through a substitution reaction, followed by the coupling of this core with the imidazo[1,2-a]pyridine moiety. The reaction conditions often require the use of catalysts such as palladium and solvents like dimethylformamide (DMF) to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer activity. The electron-accepting properties of the benzo[c][1,2,5]thiadiazole moiety play a crucial role in its interaction with these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its combination of the benzo[c][1,2,5]thiadiazole and imidazo[1,2-a]pyridine moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c1-9-14(20-8-3-2-7-12(20)16-9)15(21)17-10-5-4-6-11-13(10)19-22-18-11/h2-8H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAHBFSEEQYWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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